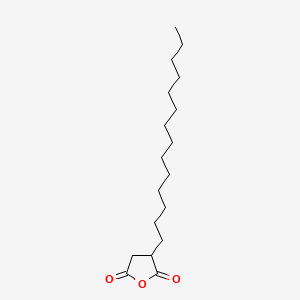

Tetradecylsuccinic Anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79893. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-tetradecyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h16H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZECBEKZECEQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292835 | |

| Record name | Dihydro-3-tetradecyl-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47165-57-1 | |

| Record name | Dihydro-3-tetradecyl-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47165-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-3-tetradecylfuran-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 47165-57-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-3-tetradecyl-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-3-tetradecylfuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetradecylsuccinic anhydride chemical properties and structure

An In-depth Technical Guide to Tetradecylsuccinic Anhydride: Chemical Properties, Structure, and Applications

Introduction: Defining this compound

This compound (TDSA) is an organic compound belonging to the class of alkenyl succinic anhydrides (ASAs). These molecules are characterized by a five-membered anhydride ring substituted with a long, hydrophobic alkyl chain. In the case of TDSA, this is a C14 tetradecyl group. Structurally, TDSA is amphiphilic, possessing a reactive, hydrophilic anhydride head and a non-polar, hydrophobic hydrocarbon tail. This dual nature is the cornerstone of its functionality and drives its primary applications.

While a member of the broader ASA family, which is used extensively in industrial processes, TDSA itself serves as a crucial model compound for research and a specific reagent in specialized applications. This guide provides a comprehensive technical overview of its chemical and physical properties, structure, reactivity, and key applications, with a focus on the underlying scientific principles relevant to researchers and drug development professionals.

PART 1: Chemical Structure and Physicochemical Properties

The unique reactivity and utility of TDSA are direct consequences of its molecular architecture.

Molecular Structure

TDSA consists of a succinic anhydride ring where one of the methylene hydrogens is replaced by a 14-carbon alkyl chain. The general structure of ASAs involves an iso-alkenyl chain, meaning the double bond can be at various positions along the chain, leading to a mixture of isomers in many commercial preparations.[1]

Caption: Chemical structure of this compound (TDSA).

Physicochemical Properties

The physical and chemical properties of TDSA are summarized below. These properties dictate its handling, reactivity, and application scope.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂O₃ | [2] |

| Molecular Weight | 296.45 g/mol | [2] |

| Appearance | Colorless to light yellow viscous liquid or low-melting solid | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethers and acetone | [3] |

| Reactivity | Highly reactive towards nucleophiles, especially water | [4][5] |

PART 2: Synthesis and Chemical Reactivity

General Synthesis Pathway

Alkenyl succinic anhydrides, including TDSA, are typically synthesized via an ene reaction between an alkene and maleic anhydride.[4] For TDSA, this involves the reaction of tetradecene with maleic anhydride at elevated temperatures (e.g., 200-220 °C).[1]

The reaction proceeds without a catalyst, although the conditions can lead to the formation of byproducts. Purification is often necessary to remove unreacted starting materials and decomposition products.[1]

Core Reactivity: The Anhydride Moiety

The chemistry of TDSA is dominated by the electrophilic nature of the anhydride ring. Acid anhydrides are reactive acylating agents, second only to acyl halides in their reactivity.[5]

Key Reactions:

-

Hydrolysis: TDSA reacts readily with water to hydrolyze the anhydride ring, forming the corresponding dicarboxylic acid, tetradecylsuccinic acid.[4][6] This reaction is rapid and is a critical factor in applications like paper sizing, where the presence of water is unavoidable. The rate of hydrolysis is significantly increased at higher pH (base-catalyzed).[6]

-

Esterification: In the presence of hydroxyl groups (e.g., from alcohols or cellulose), TDSA undergoes esterification to form a monoester.[4] This reaction is the widely proposed mechanism for its function as a sizing agent in the paper industry, where it is believed to form covalent ester bonds with the cellulose fibers.[1][7]

-

Amidation: TDSA reacts with primary and secondary amines to form amides. This reaction pathway is analogous to its reaction with alcohols and water.[5]

Caption: Key reaction pathways of this compound (TDSA).

PART 3: Core Applications

The amphiphilic nature of TDSA underpins its utility in diverse fields, from industrial manufacturing to pharmaceutical research.

Industrial Application: Paper Sizing

The primary industrial application of ASAs like TDSA is as an internal sizing agent in papermaking to impart water resistance.[3][8]

Mechanism of Action: The sizing process is theoretically a three-step sequence:

-

Emulsification and Retention: TDSA is insoluble in water and must be emulsified, typically with cationic starch, before being added to the pulp slurry. The emulsion droplets, which have an average particle size of ~1 µm, are retained on the negatively charged cellulose fibers.[7]

-

Spreading: During the drying process on the paper machine, the emulsion droplets break, and the TDSA oil spreads over the fiber surfaces.[1]

-

Hydrophobization: The hydrophobic tetradecyl tails orient away from the fiber surface, creating a low-energy, water-repellent surface with a high contact angle (>100°).[1]

A long-standing debate exists regarding the exact chemical mechanism of this final step. While covalent esterification between TDSA and cellulose hydroxyl groups is the widely cited mechanism, significant research suggests this reaction is often insignificant.[3][8] Instead, the primary sizing effect may come from the retained, hydrolyzed form (tetradecylsuccinic acid) and its salts, which are physically adsorbed onto the fibers.[3][6] The efficiency of sizing is critically dependent on factors like pH, emulsion stability, and retention aids.[6][7]

Experimental Protocol: Preparation of an ASA Emulsion

-

Prepare a 4% solids concentration of commercial cationic starch by cooking in water according to the manufacturer's specifications.

-

Cool the starch solution to the desired temperature.

-

Add TDSA to the cooked starch solution at a specified ratio (e.g., 1:4 TDSA-to-starch on a dry basis).[7]

-

Emulsify the mixture using a high-shear blender or homogenizer.

-

Monitor the particle size distribution using a particle size analyzer to ensure an average particle size of approximately 1 µm for optimal performance.[7]

Pharmaceutical and Drug Development Applications

The reactive anhydride group of TDSA makes it a valuable tool in drug development, particularly for creating prodrugs and functionalized drug delivery systems.

-

Anhydride Prodrugs: Carboxylic acid groups on drug molecules can sometimes lead to irritation or poor membrane permeability. Converting a drug's carboxylic acid to a mixed anhydride with a long-chain fatty acid can temporarily mask the acidic group.[9] This increases the drug's hydrophobicity, potentially enhancing its absorption. The anhydride bond is designed to hydrolyze in vivo, releasing the active drug. Studies on ibuprofen have shown that anhydride prodrugs can extend the drug's analgesic effect for over 24 hours, with the release rate dependent on the hydrophobicity of the conjugated acid.[9]

-

Polymer Modification for Sustained Release: TDSA and similar anhydrides can be used to chemically modify biocompatible polymers like poly(lactic acid) (PLA).[10] By grafting succinic anhydride moieties onto the PLA backbone, the polymer's surface properties can be altered. This modification can increase hydrophilicity and provide reactive sites for drug conjugation or for controlling drug-polymer interactions. Such functionalized polymers can be fabricated into porous templates or microparticles for pH-responsive and sustained drug delivery applications.[10]

PART 4: Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of TDSA.

Infrared (IR) Spectroscopy

Acid anhydrides have a unique and characteristic IR spectrum due to their two carbonyl groups.

-

Symmetric and Asymmetric C=O Stretching: TDSA exhibits two distinct carbonyl stretching peaks. The asymmetric stretch appears at a higher wavenumber (typically ~1860 cm⁻¹) and the symmetric stretch at a lower wavenumber (~1780 cm⁻¹).[11]

-

C-O Stretching: A strong C-O stretching band is also present, typically in the 1000-1300 cm⁻¹ region.[11]

-

C-H Stretching: Strong peaks from the long alkyl chain will be observed around 2850-2960 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed structural information.

-

Alkyl Chain Protons: The majority of the integrated signal will be from the tetradecyl chain, appearing as a large multiplet in the δ 1.2-1.4 ppm region, with a terminal methyl group triplet around δ 0.9 ppm.

-

Succinic Ring Protons: The protons on the succinic anhydride ring will appear further downfield, typically in the δ 2.5-3.5 ppm region, as a set of multiplets. The exact chemical shifts and coupling patterns depend on the stereochemistry at the point of alkyl chain attachment.

| Spectroscopic Data Summary | |

| Technique | Characteristic Peaks / Signals |

| Infrared (IR) | ~1860 cm⁻¹ (Asymmetric C=O stretch)~1780 cm⁻¹ (Symmetric C=O stretch)~1000-1300 cm⁻¹ (C-O stretch)~2850-2960 cm⁻¹ (Alkyl C-H stretch) |

| ¹H NMR | ~δ 0.9 ppm (t, 3H, -CH₃)~δ 1.2-1.4 ppm (m, broad, -(CH₂)n-)~δ 2.5-3.5 ppm (m, 3H, anhydride ring protons) |

PART 5: Safety and Handling

As a reactive chemical, proper handling of TDSA is crucial for laboratory safety. The following information is synthesized from safety data for TDSA and structurally similar anhydrides.[12][13][14]

-

Hazards:

-

Skin and Eye Damage: TDSA is expected to cause skin irritation and serious eye damage or burns upon contact.[13]

-

Respiratory Irritation: Vapors or aerosols can be corrosive to the respiratory tract.[12]

-

Moisture Sensitivity: Reacts with moisture in the air to form tetradecylsuccinic acid. Containers should be kept tightly closed.[15]

-

-

Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[15]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]

-

Avoid the formation of dusts or aerosols.[14]

-

Wash hands thoroughly after handling.[12]

-

-

Storage:

Conclusion

This compound is a functionally versatile molecule whose utility is derived from its amphiphilic structure and the high reactivity of its anhydride ring. While its most prominent role is in the industrial-scale hydrophobization of paper, its chemical properties make it a valuable reagent for advanced applications in drug delivery and polymer science. A thorough understanding of its reactivity, particularly its propensity for hydrolysis and esterification, is essential for its effective and safe application in both research and industrial settings.

References

-

Ntifafa, Y., et al. (2023). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Polymers (Basel), 15(13), 2876. [Link]

-

Wikipedia. (n.d.). Alkenylsuccinic anhydrides. Retrieved from [Link]

-

Ntifafa, Y., et al. (2023). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing-Review. PubMed. [Link]

-

Martyn, G. P. (1985). The Mechanism of Alkenyl Succinic Anhydride Sizing. ProQuest. [Link]

-

Aguilar, L. A., et al. (2025). Understanding sizing conditions with alkenyl succinic anhydride: Experimental analysis of pH and anionic trash catcher effects on softwood kraft pulp. BioResources. [Link]

-

PubChem. (n.d.). Tetradecylsuccinic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Anhydrides. [Link]

-

Ezra, A., et al. (2003). Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. Pharmaceutical Research, 20(2), 189-195. [Link]

-

Organic Syntheses. (n.d.). Succinic anhydride. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

-

Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. [Link]

-

Zara, Z. A., et al. (2025). Free radical synthesis of succinic anhydride grafted poly(lactic acid) porous templates for sustained drug delivery in the buffer media. International Journal of Biological Macromolecules. [Link]

-

Organic Chemistry Portal. (n.d.). Anhydride synthesis. [Link]

-

National Institute of Standards and Technology. (n.d.). Succinic anhydride. NIST WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). ¹H NMR spectrum of succinic anhydride. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Defraeye, T., et al. (2021). Inverse Mechanistic Modeling of Transdermal Drug Delivery for Fast Identification of Optimal Model Parameters. Pharmaceutics, 13(9), 1361. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (A) methacrylic anhydride... [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic anhydride. NIST WebBook. [Link]

Sources

- 1. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review [mdpi.com]

- 4. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Mechanism of Alkenyl Succinic Anhydride Sizing - ProQuest [proquest.com]

- 7. Understanding sizing conditions with alkenyl succinic anhydride: Experimental analysis of pH and anionic trash catcher effects on softwood kraft pulp :: BioResources [bioresources.cnr.ncsu.edu]

- 8. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Free radical synthesis of succinic anhydride grafted poly(lactic acid) porous templates for sustained drug delivery in the buffer media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. N-TETRADECYLSUCCINIC ANHYDRIDE - Safety Data Sheet [chemicalbook.com]

- 15. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 16. tcichemicals.com [tcichemicals.com]

Spectroscopic data of Tetradecylsuccinic anhydride (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Tetradecylsuccinic anhydride, a molecule of significant interest in various industrial and research applications, including its use as a sizing agent, corrosion inhibitor, and as an intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The following sections will delve into the theoretical underpinnings of each technique as they apply to this compound, present predicted and analogous spectroscopic data, and provide detailed experimental protocols for data acquisition. The interpretations are grounded in established principles of organic spectroscopy and draw upon data from closely related analogs to ensure scientific rigor.

Chemical Structure and Overview

This compound consists of a five-membered succinic anhydride ring substituted with a long, fourteen-carbon alkyl chain (tetradecyl group). This amphipathic structure, combining a hydrophilic anhydride head with a hydrophobic alkyl tail, is key to its functionality in various applications. Accurate spectroscopic characterization is paramount for confirming its synthesis, assessing purity, and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for complete structural elucidation.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to be characterized by signals corresponding to the protons of the succinic anhydride ring and the long tetradecyl chain. The chemical shifts are influenced by the electron-withdrawing effect of the anhydride carbonyl groups.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- (ring) | 2.50 - 2.80 | Multiplet | 2H |

| -CH- (ring) | 2.90 - 3.20 | Multiplet | 1H |

| -CH₂- (α to ring) | 1.60 - 1.80 | Multiplet | 2H |

| -CH₂- (alkyl chain) | 1.20 - 1.40 | Broad Singlet | ~22H |

| -CH₃ (terminal) | 0.85 - 0.95 | Triplet | 3H |

-

Interpretation: The protons on the succinic anhydride ring are the most deshielded due to their proximity to the carbonyl groups, appearing as multiplets in the 2.50-3.20 ppm region. The protons of the methylene group alpha to the ring are slightly deshielded and are expected around 1.60-1.80 ppm. The bulk of the methylene protons in the long alkyl chain will overlap to form a broad singlet around 1.20-1.40 ppm. The terminal methyl group will appear as a characteristic triplet at approximately 0.85-0.95 ppm due to coupling with the adjacent methylene group. This predicted data is based on analysis of similar structures such as dodecylsuccinic anhydride.[1]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the anhydride are particularly diagnostic.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (anhydride) | 170 - 175 |

| -CH- (ring) | 40 - 45 |

| -CH₂- (ring) | 30 - 35 |

| -CH₂- (alkyl chain) | 22 - 32 |

| -CH₃ (terminal) | ~14 |

-

Interpretation: The two carbonyl carbons of the anhydride are expected to be in the most downfield region of the spectrum, between 170 and 175 ppm. The methine and methylene carbons of the succinic anhydride ring will appear in the 30-45 ppm range. The numerous methylene carbons of the tetradecyl chain will resonate in the 22-32 ppm region, with the terminal methyl carbon appearing at approximately 14 ppm. This prediction is supported by data from analogous compounds like dodecylsuccinic anhydride.[2]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Assign peaks in both ¹H and ¹³C spectra based on their chemical shifts and multiplicities, and by comparison with data from analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying functional groups within a molecule. For this compound, the most prominent features in the IR spectrum are the characteristic absorptions of the cyclic anhydride and the alkyl chain.

Predicted IR Data and Interpretation

The key diagnostic peaks in the IR spectrum of this compound arise from the C=O stretching vibrations of the anhydride group. Cyclic anhydrides typically show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2850 - 2960 | Strong |

| C=O stretch (asymmetric) | ~1860 | Strong |

| C=O stretch (symmetric) | ~1780 | Strong |

| C-O-C stretch | 1200 - 1300 | Strong |

-

Interpretation: The strong absorptions in the 2850-2960 cm⁻¹ range are characteristic of the C-H stretching vibrations of the long alkyl chain. The two strong bands at approximately 1860 cm⁻¹ and 1780 cm⁻¹ are the hallmark of a cyclic anhydride, corresponding to the asymmetric and symmetric C=O stretching vibrations, respectively.[3][4] A strong band in the 1200-1300 cm⁻¹ region is expected for the C-O-C stretching of the anhydride ring.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) and press into a transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method for generating ions.

Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with several characteristic fragment ions.

Predicted Fragmentation Pattern for this compound

| m/z | Proposed Fragment | Interpretation |

| 296 | [C₁₈H₃₂O₃]⁺ | Molecular Ion (M⁺) |

| 197 | [M - C₇H₁₅]⁺ | Loss of a heptyl radical |

| 100 | [C₄H₄O₃]⁺ | Succinic anhydride radical cation |

| 99 | [C₄H₃O₃]⁺ | Loss of a proton from the succinic anhydride fragment |

-

Interpretation: The molecular ion peak is expected at an m/z of 296. A prominent fragmentation pathway for long-chain alkyl compounds is the cleavage of C-C bonds within the alkyl chain, leading to a series of fragment ions separated by 14 Da (-CH₂-). A significant fragmentation would be the cleavage of the bond between the alkyl chain and the succinic anhydride ring, potentially leading to a fragment corresponding to the succinic anhydride moiety (m/z 100). The fragmentation pattern of dodecylsuccinic anhydride can be used as a reference.[1]

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) with a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways that are consistent with the observed spectrum and the known stability of carbocations and radical ions.

Visualization of Molecular Structure

Caption: Chemical structure of this compound.

References

-

ResearchGate. (a) FT-IR spectra of succinic anhydride (blue line), C-GO (red line)... Available at: [Link]

-

PubChem. Dodecenylsuccinic anhydride | C16H26O3 | CID 6433892. Available at: [Link]

-

PubChem. Dodecylsuccinic anhydride | C16H28O3 | CID 98107. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Purification of Tetradecylsuccinic Anhydride (TDSA)

Foreword: The Versatility of Long-Chain Anhydrides in Advanced Applications

Tetradecylsuccinic anhydride (TDSA) represents a fascinating and highly versatile chemical intermediate. Its unique structure, combining a reactive anhydride ring with a long, hydrophobic tetradecyl chain, makes it a valuable building block in a multitude of applications, from polymer chemistry to the sophisticated realm of drug delivery systems. In the pharmaceutical industry, the lipophilic nature of the C14 chain can be leveraged to enhance the solubility of drugs in lipid-based formulations or to create prodrugs with modified pharmacokinetic profiles. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of the synthesis and purification of TDSA. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the self-validating systems that ensure the production of high-purity material essential for research and development.

Synthesis of this compound: The Ene Reaction Pathway

The most direct and industrially relevant method for synthesizing this compound is the 'ene' reaction between 1-tetradecene and maleic anhydride. This reaction is thermally driven and involves the addition of the alkene (the 'ene') to the electrophilic maleic anhydride (the 'enophile'), with a concurrent shift of the double bond and transfer of a proton.

Reaction Mechanism and Key Considerations

The ene reaction is a pericyclic reaction that proceeds through a six-membered transition state. The key to a successful and high-yield synthesis of TDSA lies in controlling the reaction conditions to favor the desired ene product while minimizing side reactions.

Key Mechanistic Considerations:

-

Temperature: The ene reaction typically requires elevated temperatures, generally in the range of 180-250°C, to overcome the activation energy barrier.[1][2]

-

Side Reactions: The primary competing reaction is the free-radical polymerization of maleic anhydride, which can lead to the formation of intractable solid byproducts.[1] The use of polymerization inhibitors, such as hydroquinone, is a common strategy to mitigate this.

-

Stoichiometry: A molar excess of the alkene (1-tetradecene) is often employed to ensure complete conversion of the maleic anhydride and to serve as a solvent for the reaction, which can begin as a two-phase system.[2]

The overall synthetic pathway can be visualized as follows:

Caption: Synthesis of TDSA via the Ene Reaction.

Experimental Protocol for TDSA Synthesis

This protocol is a robust starting point for the laboratory-scale synthesis of TDSA.

Materials and Equipment:

-

1-Tetradecene (98%+)

-

Maleic Anhydride (99%+)

-

Hydroquinone (optional, as polymerization inhibitor)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet

-

Heating mantle with temperature controller

-

Vacuum distillation apparatus

Procedure:

-

Reactor Setup: Assemble the three-neck flask in a fume hood. Ensure all glassware is dry.

-

Charging Reactants: To the flask, add maleic anhydride (1.0 mole) and 1-tetradecene (1.5-2.0 moles). A molar excess of 1-tetradecene is recommended.[2] If desired, add a small amount of hydroquinone (e.g., 0.1% by weight of maleic anhydride).

-

Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can promote side reactions. Maintain a gentle nitrogen flow throughout the reaction.

-

Heating and Reaction: Begin stirring and gradually heat the mixture to 200-220°C. The reaction is typically exothermic, so careful temperature control is necessary. Maintain this temperature for 3-6 hours. The progress of the reaction can be monitored by observing the disappearance of solid maleic anhydride.

-

Work-up: After the reaction is complete (as indicated by the formation of a homogeneous solution), allow the mixture to cool to below 100°C. The crude product is a mixture of TDSA, unreacted 1-tetradecene, and any potential byproducts.

Purification of this compound

The purity of TDSA is paramount for its application in research and drug development. The primary methods for purification are vacuum distillation and crystallization.

Purification by Vacuum Distillation

Vacuum distillation is a highly effective method for separating the desired TDSA from non-volatile impurities and excess, lower-boiling reactants. By reducing the pressure, the boiling point of TDSA is lowered, preventing thermal degradation.

Principle of Operation:

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By applying a vacuum, the external pressure is reduced, thus lowering the temperature required for boiling. This is crucial for high molecular weight, thermally sensitive compounds like TDSA.

Experimental Protocol for Vacuum Distillation:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.

-

Charging the Crude Product: Transfer the crude reaction mixture to the distillation flask. It is advisable to add boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Distillation Process:

-

Begin by distilling off the excess 1-tetradecene at a relatively low temperature and moderate vacuum.

-

Once the 1-tetradecene has been removed, increase the vacuum and the temperature to distill the TDSA. The exact boiling point will depend on the pressure, but as a reference, succinic anhydride sublimes at 90°C under 2 torr.[3] TDSA, being much heavier, will have a significantly higher boiling point.

-

Collect the TDSA fraction in a clean receiving flask. The product should be a clear, colorless to pale yellow viscous liquid.

-

-

Shutdown: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum to prevent atmospheric moisture from contaminating the product.

Caption: Purification workflow for TDSA.

Purification by Crystallization/Washing

Crystallization or washing with a suitable solvent can be an effective method for removing certain impurities. This technique relies on the differential solubility of TDSA and the impurities in a given solvent.

Rationale for Solvent Selection:

An ideal solvent for purification would be one in which TDSA has low solubility at room temperature but is reasonably soluble at elevated temperatures, while the impurities remain soluble at all temperatures. Alternatively, a solvent in which the impurities are highly soluble and TDSA is sparingly soluble can be used for washing. For long-chain alkyl compounds like TDSA, non-polar or moderately polar solvents are often suitable.

Potential Solvent Systems for TDSA:

| Solvent System | Rationale |

| Hexane or Heptane | Good for removing more polar impurities. TDSA may have limited solubility. |

| Toluene or Xylene | May provide a good balance of solubility for recrystallization.[4][5] |

| Diethyl Ether | Often used for washing anhydrides to remove non-polar impurities.[6] |

| Acetic Anhydride | Can be used for recrystallization of other succinic anhydrides.[6] |

General Protocol for Purification by Washing:

-

Solvent Addition: To the crude TDSA, add a sufficient volume of a cold, appropriate solvent (e.g., hexane).

-

Stirring: Stir the mixture vigorously for a period of time to dissolve the soluble impurities.

-

Isolation: Isolate the purified TDSA by filtration or decantation.

-

Drying: Remove any residual solvent under vacuum.

Characterization and Purity Assessment

Confirming the identity and purity of the synthesized TDSA is a critical final step. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum of TDSA will show characteristic strong carbonyl stretching bands for the anhydride group, typically around 1780 cm⁻¹ and 1860 cm⁻¹.[7] The presence of the long alkyl chain will be indicated by strong C-H stretching bands around 2850-2960 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the protons on the succinic anhydride ring, as well as complex multiplets for the methylene and methyl groups of the tetradecyl chain.

-

¹³C NMR: The carbonyl carbons of the anhydride will appear downfield, typically in the range of 170-175 ppm. The aliphatic carbons of the tetradecyl chain will be observed in the upfield region of the spectrum.[8]

-

Purity Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of TDSA and quantifying any impurities. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection can be used.

-

Titration: The anhydride content can be determined by hydrolysis to the corresponding dicarboxylic acid followed by titration with a standardized base.

Applications in Drug Development

The unique bifunctional nature of TDSA makes it a valuable tool in drug development.[9]

-

Prodrug Synthesis: The anhydride group can react with hydroxyl or amine functionalities on a drug molecule to form an ester or amide linkage, respectively. The long tetradecyl chain can increase the lipophilicity of the drug, potentially enhancing its membrane permeability or altering its release profile.

-

Drug Delivery Systems: TDSA can be used as a monomer in the synthesis of polyanhydrides. These polymers are often biodegradable and have been extensively investigated for controlled drug delivery applications, where the drug is released as the polymer matrix erodes.[9][10] The hydrophobic nature of the tetradecyl side chain can modulate the erosion rate of the polymer and, consequently, the drug release kinetics.

Conclusion

The synthesis and purification of this compound is a well-established yet nuanced process that requires careful control of reaction conditions and a systematic approach to purification. By understanding the underlying principles of the ene reaction and the theory behind the purification techniques, researchers can reliably produce high-purity TDSA. This, in turn, opens up a wide range of possibilities for its application in advanced materials and, most notably, in the development of innovative drug delivery systems and prodrugs. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel therapeutic solutions.

References

-

Leong, K. W., Brott, B. C., & Langer, R. (1985). Bioerodible polyanhydrides as drug-carrier matrices. I. Characterization, degradation, and release characteristics. Journal of Biomedical Materials Research, 19(8), 941-955. [Link]

-

Shriner, R. L., & Struck, H. C. (1932). Succinic Anhydride. Organic Syntheses, 12, 66. [Link]

-

McKinlay, A. H., & Reed, W. F. (2010). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Biotechnology and Bioengineering, 106(5), 734-741. [Link]

-

Sigma-Aldrich. (2021). Vacuum Distillation. YouTube. [Link]

-

Kumar, N., Langer, R. S., & Domb, A. J. (2002). Polyanhydrides: an overview. Advanced Drug Delivery Reviews, 54(7), 889-911. [Link]

- U.S. Patent No. US20130150621A1. (2013).

-

ResearchGate. (n.d.). FTIR spectrum of a PP/dodecenyl succinic anhydride blend and of a...[Link]

-

VTechWorks. (n.d.). CHAPTER 3 EXPERIMENTAL. [Link]

-

Wikipedia. (2023). Alkenylsuccinic anhydrides. [Link]

- U.S. Patent No. US4581464A. (1986).

-

Encyclopedia.pub. (2023). Alkenyl Succinic Anhydride. [Link]

-

Chem Help ASAP. (2022). anhydride to imide reaction - TPOXX API prep - laboratory experiment. YouTube. [Link]

-

MDPI. (2022). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Molecules, 27(19), 6296. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. Bioinorganic Chemistry and Applications, 2014, 890393. [Link]

- WIPO Patent No. WO2013088239A2. (2013).

-

ResearchGate. (2025). Alkenyl Succinic Anhydride. [Link]

Sources

- 1. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

- 2. US4581464A - Preparation of alkenyl succinic anhydrides - Google Patents [patents.google.com]

- 3. US20130150621A1 - Processes for purification of succinic acid via distillation - Google Patents [patents.google.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Dodecylsuccinic anhydride(2561-85-5) 13C NMR [m.chemicalbook.com]

- 9. The development of polyanhydrides for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Free radical synthesis of succinic anhydride grafted poly(lactic acid) porous templates for sustained drug delivery in the buffer media - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Tetradecylsuccinic Anhydride in Common Organic Solvents: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Tetradecylsuccinic Anhydride (TDSA) in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the solubility of this long-chain anhydride, offering both theoretical insights and practical methodologies for its application.

Introduction: Understanding the Molecular Profile of this compound

This compound is a derivative of succinic anhydride featuring a C14 alkyl chain. This structure imparts a dualistic nature to the molecule: a polar cyclic anhydride head and a long, non-polar hydrocarbon tail. This amphiphilic character is the primary determinant of its solubility behavior, influencing its interactions with various organic solvents. The anhydride group is also susceptible to hydrolysis, a factor that must be considered when selecting solvents and handling the compound.[1][2]

The applications of such modified anhydrides are extensive, particularly in fields requiring hydrophobic modifications of substrates. For instance, dodecenyl succinic anhydride (a related compound) is used to esterify biopolymers to enhance their hydrophobicity for applications in the pharmaceutical, cosmetic, and food industries.[3] In drug development, anhydride prodrugs are synthesized to improve the therapeutic efficacy of drugs by modifying their release profiles.[4]

Theoretical Framework: Key Factors Governing Solubility

The solubility of a compound like this compound is governed by several key principles of physical chemistry. Understanding these factors is crucial for predicting its behavior in different solvent systems.

"Like Dissolves Like": The Role of Polarity

The adage "like dissolves like" is the cornerstone of solubility prediction.[5] Solvents with a polarity similar to the solute will generally be more effective at dissolving it. This compound's dual nature means its solubility will be a balance between the polarity of the solvent and the contributions of both the polar anhydride group and the non-polar alkyl chain.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents are expected to readily dissolve the long tetradecyl chain. However, the polar anhydride head may limit overall solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents can interact favorably with the polar anhydride group through dipole-dipole interactions, while also accommodating the non-polar tail to some extent.

-

Polar Protic Solvents (e.g., Alcohols, Water): These solvents can form hydrogen bonds. While the anhydride group can participate in some polar interactions, the long non-polar chain will significantly hinder solubility in highly polar protic solvents like water. Furthermore, protic solvents like alcohols and water can react with the anhydride group, leading to hydrolysis or esterification.[1][2]

Molecular Size and Temperature

Generally, solubility decreases as the molecular size of the solute increases, as it becomes more difficult for solvent molecules to surround the larger solute molecule.[6] The solubility of solid compounds in liquid solvents typically increases with temperature.[6][7] This is because the additional thermal energy helps to overcome the intermolecular forces in the solid solute, allowing it to dissolve more readily.

Qualitative Solubility Profile of this compound

Based on its structure, the following trends can be anticipated for this compound:

| Solvent Class | Predicted Solubility | Rationale |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Moderate to Good | The long alkyl chain will have favorable interactions with these solvents. |

| Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate) | Moderate | These solvents offer a balance, interacting with both the polar head and non-polar tail. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Good | These solvents are often effective for compounds with a combination of polar and non-polar features. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Low to Moderate (with potential for reaction) | The non-polar tail will limit solubility, and the protic nature of the solvent may lead to ring-opening of the anhydride. |

| Highly Polar Solvents (e.g., Water, DMSO) | Very Low/Insoluble | The large, non-polar alkyl chain will dominate, leading to poor solubility. Anhydrides also react with water.[1] |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in specific solvents. The analytical stirred-flask method is a reliable technique for this purpose.[7][9]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Isothermal shaker bath or magnetic stirrer with temperature control

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. Constant agitation is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or GC. A calibration curve prepared with known concentrations of the analyte in the same solvent is required for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

-

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Practical Considerations and Troubleshooting

-

Solvent Purity: The presence of impurities, especially water, can affect the measured solubility and may lead to the degradation of the anhydride. Always use high-purity, anhydrous solvents when possible.

-

Temperature Control: Solubility can be highly dependent on temperature.[6][7] Maintain precise temperature control throughout the experiment for reproducible results.

-

Equilibration Time: Ensure that the system has reached equilibrium. This can be verified by taking samples at different time points (e.g., 24, 36, and 48 hours) and confirming that the measured concentration does not change.

-

Analyte Stability: this compound may be susceptible to degradation in certain solvents or under specific analytical conditions.[1][10] It is important to assess the stability of the compound during the course of the experiment.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While quantitative data is sparse, a strong understanding of the principles of solubility, combined with the structural characteristics of the molecule, allows for reasoned predictions of its behavior in various organic solvents. For applications requiring precise solubility data, the experimental protocol outlined in this guide provides a robust framework for its determination. By carefully considering the factors of polarity, temperature, and potential reactivity, researchers can confidently select appropriate solvent systems for their specific needs.

References

-

PubChem. Tetradecylsuccinic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023-01-22). Properties of Anhydrides. Retrieved from [Link]

-

Journal of Chromatography A. (2000). Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2023-01-29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Wikipedia. Succinic anhydride. Retrieved from [Link]

-

PubChem. Succinic anhydride. Retrieved from [Link]

-

Broadview Technologies, Inc. Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Retrieved from [Link]

-

PubMed. (2003). Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. Retrieved from [Link]

-

ResearchGate. (2014). Solubility of succinic anhydride in different pure solvents and binary solvent mixtures with the temperature range from 278.15 to 333.15 K. Retrieved from [Link]

-

PubMed. (2017). Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 3. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. The solubility of Succinic anhydride_Chemicalbook [chemicalbook.com]

- 8. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Tetradecylsuccinic anhydride hydrolysis

An In-depth Technical Guide to the Hydrolysis of Tetradecylsuccinic Anhydride

Abstract

This compound (TSA) is a functionalized cyclic anhydride featuring a C14 alkyl chain. Its amphiphilic nature makes it a valuable intermediate in the synthesis of surfactants, sizing agents, and functional polymers for drug delivery systems. The efficacy and stability of TSA in aqueous environments are fundamentally governed by its hydrolysis—the ring-opening reaction that converts the anhydride to tetradecylsuccinic acid (TSAc). This guide provides a comprehensive examination of the mechanism of TSA hydrolysis, detailing the core chemical transformations, kinetic influences, and authoritative analytical methodologies for its study. Designed for researchers and drug development professionals, this document synthesizes established principles from analogous cyclic anhydrides to provide a robust framework for understanding and controlling the hydrolytic behavior of TSA.

Introduction: Significance of this compound

This compound belongs to the class of alkenyl succinic anhydrides (ASAs), which are widely used in various industries. The presence of the long, hydrophobic tetradecyl chain and the reactive, hydrophilic anhydride ring imparts unique interfacial properties to the molecule. In pharmaceutical sciences, derivatives of TSA are explored for creating polymeric micelles, nanoparticles, and bioconjugates.[1] The anhydride moiety serves as a reactive handle for covalently linking to drug molecules or biocompatible polymers like chitosan and hyaluronic acid.[1][2]

However, this high reactivity also presents a significant challenge: premature hydrolysis. The ring-opening of the anhydride to its corresponding dicarboxylic acid is often an undesired side reaction that can compromise the conjugation efficiency and alter the physicochemical properties of the final formulation.[3] Therefore, a deep understanding of the hydrolysis mechanism is paramount for optimizing reaction conditions, ensuring product stability, and predicting the in-vivo behavior of TSA-based materials.

The Core Hydrolysis Mechanism

The hydrolysis of this compound, like other cyclic anhydrides, proceeds via a nucleophilic acyl substitution mechanism.[3][4] The reaction involves the attack of a water molecule on one of the electrophilic carbonyl carbons of the anhydride ring, leading to the formation of the dicarboxylic acid product, tetradecylsuccinic acid. The process does not typically require a catalyst and can occur slowly at room temperature.[4][5]

The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This is the rate-determining step. The pi bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[5]

-

Tetrahedral Intermediate Formation: This short-lived, high-energy intermediate contains both the attacking water molecule and the original anhydride structure.

-

Ring Opening & Proton Transfer: The tetrahedral intermediate collapses. The pi bond of the carbonyl group reforms, and simultaneously, the bond to the bridging oxygen atom of the anhydride ring breaks. This results in the ring opening and the departure of a carboxylate group.[3][5] A final proton transfer step, often facilitated by another water molecule or a weak base, neutralizes the positive charge on the attacking oxygen and protonates the newly formed carboxylate, yielding the final dicarboxylic acid product.[5]

Visualization of the Hydrolysis Pathway

The following diagram illustrates the uncatalyzed hydrolysis mechanism.

Caption: Workflow for kinetic analysis via FT-IR.

Monitoring Hydrolysis by ¹H-NMR Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to monitor reactions in situ, provided the reaction timescale is slower than the NMR timescale. [6][7] Rationale: The protons adjacent to the carbonyl groups in the succinic anhydride ring have a distinct chemical shift. Upon hydrolysis and ring-opening, the electronic environment of these protons changes, leading to a shift in their resonance frequency. By integrating the signals corresponding to the reactant and product, their relative concentrations can be determined over time. Using an isotopically labeled solvent like D₂O can suppress the large water signal. [6][7] Step-by-Step Methodology:

-

Sample Preparation:

-

In an NMR tube, dissolve a known quantity of TSA in a deuterated solvent compatible with water (e.g., acetone-d₆).

-

Acquire an initial ¹H-NMR spectrum to identify the characteristic peaks of TSA.

-

-

Reaction Initiation & Monitoring:

-

Add a precise amount of D₂O to the NMR tube to initiate hydrolysis.

-

Immediately place the tube in the NMR spectrometer, which should be shimmed and set to the desired reaction temperature.

-

Acquire ¹H-NMR spectra at regular intervals.

-

-

Data Analysis:

-

For each spectrum, integrate the area of a characteristic peak for the TSA reactant and a characteristic peak for the TSAc product.

-

The ratio of these integrals corresponds to the molar ratio of the two species at that time point.

-

Calculate the concentration of TSA at each time point and plot against time to determine the rate constant.

-

Self-Validation and Trustworthiness: For both FT-IR and NMR methods, trustworthiness is ensured by performing multiple runs to check for reproducibility. The integrity of the kinetic model can be validated by testing it at different temperatures and confirming that the data fits the Arrhenius relationship, yielding a chemically reasonable activation energy.

Conclusion and Future Outlook

The hydrolysis of this compound is a critical reaction pathway governed by principles of nucleophilic acyl substitution. While its long alkyl chain likely imparts greater hydrolytic stability compared to smaller, unsubstituted anhydrides due to steric and electronic effects, the ring remains susceptible to opening, especially under alkaline conditions and at elevated temperatures.

For scientists in drug development and materials science, controlling this hydrolysis is key to successful application. By carefully managing pH, temperature, and solvent conditions, the anhydride can be utilized as a versatile chemical handle. The analytical protocols detailed herein, particularly in-situ FT-IR and NMR spectroscopy, provide robust, self-validating systems for quantifying the kinetics of this reaction, enabling researchers to build predictive models for the stability and reactivity of TSA in their specific formulations.

References

-

Propose a mechanism for the formation of succinic anhydride from... (n.d.). Pearson. Retrieved from [Link]

-

Chen, J. R., et al. (2020). Thermokinetic analysis of the stability of acetic anhydride hydrolysis in isothermal calorimetry techniques. ResearchGate. Retrieved from [Link]

-

Succinic anhydride. (n.d.). Wikipedia. Retrieved from [Link]

-

Power Compensation Calorimetry study of Acetic Anhydride hydrolysis using Syrris Atlas Calorimeter. (n.d.). Syrris. Retrieved from [Link]

- Aminolysis of acid anhydrides in water. II. Nonlinear structure-reactivity relations in the aminolyses of phthalic and succinic. (1972). Journal of the American Chemical Society.

-

Hydrolysis of Anhydrides: Lab Procedure & Questions. (n.d.). Studylib. Retrieved from [Link]

-

Detailed thermodynamic analysis of the activation parameters for the simple hydrolysis of acetic anhydride in the acetonitrile/w. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Hydrolytic cleavage of succinic anhydride via ring opening and... (n.d.). ResearchGate. Retrieved from [Link]

-

KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. (n.d.). University of Connecticut. Retrieved from [Link]

-

Franco, H., et al. (2025). Understanding Sizing Conditions with Alkenyl Succinic Anhydride: Experimental Analysis of pH and Anionic Trash Catcher Effects. BioResources. Retrieved from [Link]

-

PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

Chen, G., & Ni, Y. (2020). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. National Institutes of Health. Retrieved from [Link]

-

Heat of reaction of hydrolysis of acetic anhydride at different... (n.d.). ResearchGate. Retrieved from [Link]

-

Heats of Hydrolysis of Acid Anhydrides. (n.d.). Scribd. Retrieved from [Link]

-

[Method for the determination of the acetic anhydride content of anhydrous acetic acid. Application of the method for the study of hydrolysis of acetic anhydride in acetic acid]. (1969). PubMed. Retrieved from [Link]

-

Anhydride Hydrolysis. (2017). YouTube. Retrieved from [Link]

-

the reaction of acid anhydrides with water, alcohols and phenol. (n.d.). Chemguide. Retrieved from [Link]

-

Understanding Sizing Conditions with Alkenyl Succinic Anhydride: Experimental Analysis of pH and Anionic Trash Catcher Effects on Softwood Kraft Pulp. (n.d.). ResearchGate. Retrieved from [Link]

-

Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation. (2015). RSC Publishing. Retrieved from [Link]

-

Acid Catalyzed Hydrolysis of Acid Anhydrides. (2017). YouTube. Retrieved from [Link]

-

When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product?. (2017). Quora. Retrieved from [Link]

-

Acid Anhydride Chemistry. (2020). LibreTexts Chemistry. Retrieved from [Link]

-

Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Process for the preparation of succinic anhydride. (n.d.). Google Patents.

-

The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides. (n.d.). Journal of the Chemical Society (Resumed) (RSC Publishing). Retrieved from [Link]

-

Investigation of the hydrolysis of (3-triethoxysilylpropyl)succinic acid anhydride by means of FT-IR. (n.d.). ResearchGate. Retrieved from [Link]

-

Alcoholysis and Hydrolysis of Acid Anhydrides. (2021). YouTube. Retrieved from [Link]

-

Tetradecylsuccinic acid. (n.d.). PubChem. Retrieved from [Link]

-

Therapeutic Delivery of Nitric Oxide Utilizing Saccharide-Based Materials. (n.d.). PMC. Retrieved from [Link]

-

Deep Eutectic Systems as Novel Vehicles for Assisting Drug Transdermal Delivery. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. (n.d.). SciSpace. Retrieved from [Link]

-

Succinyl Chitosan-Colistin Conjugates as Promising Drug Delivery Systems. (n.d.). PMC - NIH. Retrieved from [Link]

-

Kinetic Modeling of the Hydrolysis of Acetic Anhydride at Higher Temperatures using Adiabatic Batch Reactor (Thermos-Flask). (2013). Longdom Publishing. Retrieved from [Link]

Sources

- 1. Succinyl Chitosan-Colistin Conjugates as Promising Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Delivery of Nitric Oxide Utilizing Saccharide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. Hydrolysis of Acetic Anhydride with Heavy Water (D2O) | Thermo Fisher Scientific - CN [thermofisher.cn]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Thermal Stability and Decomposition of Tetradecylsuccinic Anhydride: A Guide for Researchers and Formulation Scientists

An In-Depth Technical Guide

Abstract

Tetradecylsuccinic anhydride (TDSA) is an important chemical intermediate utilized in a variety of applications, from specialty coatings to pharmaceuticals, owing to its reactive anhydride group and hydrophobic alkyl chain.[1] The efficacy and safety of its application, particularly in processes involving elevated temperatures such as polymerization or formulation, are critically dependent on its thermal stability. A thorough understanding of its decomposition behavior is essential for process optimization, hazard assessment, and ensuring product integrity. This technical guide provides a comprehensive analysis of the thermal stability of this compound. While direct, publicly available thermoanalytical data for TDSA is limited, this guide synthesizes foundational principles from analogous succinic anhydride derivatives to postulate decomposition pathways and outline robust analytical methodologies for empirical characterization. We will explore the key factors influencing its stability, detail experimental protocols for its analysis using modern thermoanalytical techniques, and discuss the practical implications for its use in research and development.

Introduction to this compound (TDSA)

This compound, a derivative of succinic anhydride, is characterized by a five-membered anhydride ring functionalized with a C14 alkyl chain (tetradecyl group). This bifunctional nature—a reactive anhydride ring and a long, nonpolar alkyl chain—makes it a versatile molecule. The anhydride group can readily participate in reactions like esterification and amidation, making it a valuable building block or modifying agent.[2] Its applications are found in the manufacturing of polymers, resins, sizing agents, and as an intermediate in the synthesis of more complex molecules for the pharmaceutical and specialty chemical industries.[1]

The thermal stability of a compound like TDSA is a critical parameter that dictates its handling, storage, and processing conditions. Uncontrolled thermal decomposition can lead to the generation of undesirable byproducts, loss of material efficacy, and potentially hazardous conditions due to the release of gases.[3][4] For drug development professionals, understanding the thermal behavior is paramount during formulation processes like hot-melt extrusion or spray drying, where the active pharmaceutical ingredient (API) or excipients are exposed to thermal stress.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of TDSA provides a foundation for understanding its behavior under thermal stress.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂O₃ | [5] |

| Molecular Weight | 296.45 g/mol | [5] |

| CAS Number | 47165-57-1 | [5][6][7] |

| Appearance | Solid / Crystalline Powder | [6] |

| Melting Point | ~270 °C (literature value) | [6] |

| Boiling Point | 150 °C at 13 mmHg (literature value) | [6] |

| Decomposition Temperature | Data not publicly available; requires experimental determination |

Fundamentals of Thermal Decomposition in Alkyl Succinic Anhydrides

The thermal decomposition of cyclic anhydrides is a complex process that can proceed through various mechanisms depending on the molecular structure, temperature, and pressure. Studies on simpler analogs like succinic anhydride reveal that decomposition at elevated temperatures (e.g., 625–775 K) yields products such as carbon monoxide (CO), carbon dioxide (CO₂), and ethylene (C₂H₄).[8][9] The reaction does not follow a simple stoichiometric fragmentation, suggesting a complex mechanism that may involve free-radical intermediates or the formation of a ketene acid.[8]

For long-chain alkyl succinic anhydrides like TDSA, the decomposition pathway is expected to be influenced by the presence of the tetradecyl group. The general mechanism for linear aliphatic anhydrides, such as acetic anhydride, involves a unimolecular elimination reaction through a six-membered cyclic transition state, yielding a carboxylic acid and a ketene.[4][10] This non-radical, concerted pathway is a likely route for the initial decomposition of TDSA.

Postulated Thermal Decomposition Pathway of TDSA

Based on established mechanisms for analogous aliphatic anhydrides, the primary thermal decomposition of this compound is postulated to proceed via a unimolecular elimination reaction. This pathway involves the transfer of a hydrogen atom from the alkyl chain to one of the carbonyl oxygens of the anhydride ring, facilitated by a cyclic transition state.

This initial fragmentation is expected to yield two primary products:

-

Tetradecylidenesuccinic Acid: A dicarboxylic acid with an unsaturated alkyl chain.

-

Water (H₂O): Formed from the abstraction of a proton.

Alternatively, and perhaps more analogously to the pyrolysis of acetic anhydride[10], the decomposition could proceed via a different cyclic transition state to yield heptadecan-2-one and maleic anhydride through a more complex rearrangement, or fragmentation into smaller volatile molecules like CO and CO₂ at higher temperatures.[8]

A simplified logical diagram of a potential primary decomposition pathway is presented below.

Caption: Postulated decomposition pathway for TDSA.

Factors Influencing Thermal Stability

Several factors can significantly impact the thermal stability and decomposition profile of TDSA:

-

Temperature and Heating Rate: The rate of decomposition is exponentially dependent on temperature. A higher heating rate in thermoanalytical experiments can shift the observed decomposition onset to a higher temperature.[11]

-

Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, a different and often more complex pathway than pure thermal decomposition. To study thermal stability in isolation, an inert atmosphere (e.g., nitrogen or argon) is required.

-

Presence of Water (Hydrolysis): Alkenyl succinic anhydrides are known to be susceptible to hydrolysis, where the anhydride ring is opened by water to form the corresponding dicarboxylic acid.[12] This reaction can be accelerated by higher temperatures and changes in pH. The resulting acid will have a different thermal decomposition profile than the parent anhydride.

-

Impurities and Catalysts: The presence of metallic ions or acidic/basic impurities can catalyze decomposition reactions, lowering the temperature at which degradation begins.[13]

Analytical Techniques for Studying Thermal Stability

A multi-faceted approach using several analytical techniques is necessary to fully characterize the thermal stability and decomposition of TDSA.

-

Thermogravimetric Analysis (TGA): This is the cornerstone technique for assessing thermal stability. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It provides precise data on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of non-volatile residue.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine melting points, glass transitions, and the enthalpy of decomposition (whether it is an exothermic or endothermic process). An exothermic decomposition is particularly hazardous as it can lead to a runaway reaction.[14]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful technique is used to identify the decomposition products. The sample is rapidly heated (pyrolyzed) to a specific temperature, and the resulting volatile fragments are immediately separated by gas chromatography and identified by mass spectrometry. This is crucial for elucidating the decomposition mechanism.[15]

Experimental Protocol: TGA for Thermal Stability Assessment

This section provides a standardized, self-validating protocol for determining the thermal stability of TDSA using Thermogravimetric Analysis.

Objective: To determine the onset temperature of decomposition (T_onset) and the mass loss profile of this compound under an inert atmosphere.

Materials & Equipment:

-

Thermogravimetric Analyzer (TGA)

-

Microbalance (for accurate sample weighing)

-

TDSA sample (high purity)

-

Sample pans (typically aluminum or platinum)

-

High-purity nitrogen gas (or argon)

Step-by-Step Methodology:

-

Instrument Preparation & Calibration:

-

Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications (e.g., using certified reference materials like calcium oxalate).

-

Start the nitrogen gas flow to purge the furnace and balance chamber, establishing an inert atmosphere. A typical flow rate is 20-50 mL/min.

-

-

Sample Preparation:

-

Tare an empty TGA sample pan on the microbalance.

-

Accurately weigh 5-10 mg of the TDSA sample directly into the pan. A smaller sample size minimizes thermal gradients within the sample.

-

Record the exact initial mass.

-

-

TGA Method Programming:

-

Load the sample pan into the TGA furnace.

-

Program the following temperature sequence:

-

Equilibration: Hold at a temperature below any expected thermal events (e.g., 30 °C) for 5-10 minutes to allow for thermal stabilization.

-

Heating Ramp: Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate of 10 °C/min. A rate of 10 °C/min is a standard choice that balances resolution and experimental time.

-

Isothermal Hold (Optional): Hold at the final temperature for 5-10 minutes to ensure complete decomposition.

-

-

-

Data Acquisition & Analysis:

-

Initiate the TGA run and record the mass loss (%) and temperature (°C).

-

Plot the TGA curve (Mass % vs. Temperature) and the first derivative curve (DTG, %/°C vs. Temperature).

-